2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide
Description
Context and Significance of Oxadiazole-Dihydropyridine Hybrid Molecules
The rational design of hybrid molecules has emerged as a cornerstone of modern drug discovery, enabling the synergistic combination of pharmacologically active moieties. 1,2,4-Oxadiazoles, first synthesized in 1884, are celebrated for their metabolic stability and versatility in interacting with biological targets. These heterocycles exhibit broad-spectrum activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects. For instance, 1,2,4-oxadiazole derivatives such as Oxolamine (a cough suppressant) and COX-2 inhibitors underscore their therapeutic relevance.
Dihydropyridines, on the other hand, are renowned for their role in cardiovascular therapeutics, particularly as calcium channel blockers. Recent studies have expanded their utility to antimicrobial and anti-inflammatory applications. Pyridine and dihydropyridine derivatives, such as ceftazidime and clonixin, demonstrate potent antibacterial and analgesic activities. The fusion of these two heterocycles aims to harness complementary biological properties, potentially enhancing efficacy and reducing resistance.
The hybrid structure of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide incorporates electron-withdrawing substituents (chlorophenyl and fluorophenyl groups), which may enhance binding affinity to target proteins. Such structural modifications align with trends in optimizing heterocyclic conjugates for improved pharmacokinetics and target selectivity.
Historical Development of 1,2,4-Oxadiazole-Dihydropyridine Conjugates
The evolution of 1,2,4-oxadiazole-dihydropyridine hybrids parallels advancements in heterocyclic chemistry. Early work focused on synthesizing 1,2,4-oxadiazoles via amidoxime cyclization, while dihydropyridines gained prominence through the development of nifedipine analogs. The integration of these scaffolds began with studies on pyridine-oxadiazole derivatives, which demonstrated enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, pyridine-linked 1,3,4-oxadiazoles exhibited MIC values of 1.56–3.12 µg/mL against MRSA, outperforming conventional antibiotics.
Recent innovations include quinoxaline-oxadiazole hybrids, which induced apoptosis in leukemia cells, and sulfonamide-oxadiazole conjugates with selective enzyme inhibition. These breakthroughs laid the groundwork for combining 1,2,4-oxadiazoles with dihydropyridines. The target compound exemplifies this progression, featuring a dihydropyridine core substituted with a 1,2,4-oxadiazole ring and fluorophenylacetamide side chain. Such architectural complexity reflects iterative optimization to balance potency and safety.
Research Objectives and Scope
This article aims to elucidate the design rationale, synthetic pathways, and pharmacological potential of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide. Specific objectives include:
- Analyzing the structural features that confer biological activity to oxadiazole-dihydropyridine hybrids.
- Reviewing synthetic methodologies for integrating 1,2,4-oxadiazole and dihydropyridine moieties.
- Evaluating the compound’s potential therapeutic applications based on analogous structures.
The scope excludes clinical considerations such as dosage and safety profiles, focusing instead on chemical design and preclinical relevance. By contextualizing this hybrid within broader medicinal chemistry trends, the article provides a foundation for future research into dual-pharmacophore therapeutics.
Properties
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O3/c1-13-9-14(2)29(12-19(30)26-18-8-4-7-17(25)11-18)23(31)20(13)22-27-21(28-32-22)15-5-3-6-16(24)10-15/h3-11H,12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHIPUJRFCDPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is often synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, where halogenated precursors react with nucleophiles in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing continuous flow reactors to enhance reaction efficiency. Purification steps such as recrystallization or chromatography are essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxides, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : The oxadiazole ring is known for its anticancer properties. Compounds containing this moiety have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of oxadiazoles have been reported to exhibit IC50 values in the micromolar range against colon and breast cancer cell lines .
- Antimicrobial Properties : The presence of halogenated phenyl groups enhances the antimicrobial activity of such compounds. Studies have demonstrated that related oxadiazole derivatives can inhibit both bacterial and fungal growth.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in treating various diseases:
- Cancer Treatment : Due to its structural features, this compound may serve as a lead compound for developing new anticancer drugs. Its ability to target specific cancer pathways could be explored in clinical trials.
- Antimicrobial Agents : Given its promising antimicrobial properties, this compound could be developed into a new class of antibiotics or antifungal agents, especially in the context of rising antibiotic resistance.
Pharmacological Research
Pharmacological studies are crucial for understanding the mechanisms of action:
- Mechanism of Action Studies : Research into how this compound interacts at the molecular level with specific enzymes or receptors can provide insights into its pharmacodynamics and pharmacokinetics.
Screening Compounds
The compound may be utilized in high-throughput screening assays to identify other potential drug candidates:
- Lead Optimization : Variants of this compound can be synthesized and screened for enhanced biological activity or reduced toxicity.
Case Studies
Several studies have highlighted the effectiveness of oxadiazole derivatives similar to this compound:
- Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against various cancer cell lines and found that certain modifications led to increased potency against breast cancer cells (IC50 = 27.3 μM) .
- Antimicrobial Screening : Another study focused on halogenated oxadiazoles and their antibacterial properties, demonstrating superior activity compared to traditional antibiotics like chloramphenicol .
Mechanism of Action
The mechanism of action of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Implications :
- The methoxy group in the analog introduces increased electron-donating character and bulkiness, which could reduce membrane permeability compared to the target’s smaller, electronegative fluorine atom .
Pesticide-Related Acetamides: Oxadixyl and Flumetsulam
Compounds like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) and flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine-2-sulfonamide) share acetamide functional groups but differ in heterocyclic cores.
- Oxadixyl: Contains an oxazolidinone ring instead of oxadiazole-pyridinone. Its 2,6-dimethylphenyl group enhances steric shielding, improving fungicidal activity .
- Flumetsulam : A triazolopyrimidine sulfonamide with fluorine substituents, highlighting the role of fluorination in pesticidal potency.
Structural Contrast: The target compound’s oxadiazole-pyridinone core may offer greater metabolic stability compared to oxadixyl’s oxazolidinone, while its fluorophenyl group could enhance target selectivity relative to flumetsulam’s difluorophenyl motif .
Data Tables
Table 1: Structural Comparison of Target Compound and Analog
Table 2: Comparison with Pesticide Acetamides
Research Findings and Implications
- Substituent Effects : The 3-fluorophenyl group in the target compound likely enhances electronegativity and metabolic stability compared to the analog’s methoxy-substituted aryl group. Chlorine position on the oxadiazole (3- vs. 4-) may influence π-π stacking in target binding .
Biological Activity
The compound 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 429.86 g/mol. It features a complex structure incorporating oxadiazole and dihydropyridine moieties, which are often associated with diverse biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 24a | HCT-15 | 1.61 |
| 24b | HCT-15 | 1.98 |
| Prodigiosin | MCF-7 | 1.93 |
The presence of electron-withdrawing groups on the aromatic ring has been identified as crucial for enhancing biological activity .
The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells. Flow cytometry analyses have demonstrated that these compounds can arrest cell proliferation at the G1 phase and trigger apoptotic pathways through increased caspase activity . Specifically, the compound enhances p53 expression levels, which is vital for apoptosis in cancer cells .
Antioxidant Activity
Compounds containing oxadiazole moieties have also been noted for their antioxidant properties. The introduction of various substituents can significantly influence their ability to scavenge free radicals. For example, certain derivatives showed up to 66.8% DPPH radical scavenging ability, comparable to ascorbic acid .
Case Studies
Several studies have explored the biological activities of compounds related to 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide :
- Study on Anticancer Activity : A study published in MDPI reported that oxadiazole derivatives exhibited cytotoxicity against MCF-7 and HCT116 cell lines with IC50 values ranging from 0.65 to 2.41 µM . These findings suggest that structural modifications can enhance efficacy against specific cancer types .
- Structure–Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the oxadiazole ring can lead to improved biological activity. For instance, substituting different groups at the para position significantly affects the cytotoxicity profile .
Q & A
Q. What are the key structural motifs in this compound that influence its chemical reactivity and potential biological activity?
The compound contains three critical structural elements:
- A 1,2,4-oxadiazole ring (electron-deficient heterocycle) that participates in π-π stacking and hydrogen bonding.
- A 4,6-dimethyl-2-oxo-1,2-dihydropyridinone core contributing to planar rigidity and potential kinase inhibition.
- 3-Chlorophenyl and 3-fluorophenyl substituents, which introduce steric bulk and modulate electronic properties via halogen bonding . These motifs collectively influence solubility, target binding affinity, and metabolic stability.
Q. What synthetic strategies are employed to construct the 1,2,4-oxadiazole moiety in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via:
- Cyclization of amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides) under thermal (120–150°C) or catalytic (e.g., ZnCl₂) conditions.
- Microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 12–24 hours conventional) and improve yield . Key parameters: anhydrous solvents, inert atmosphere, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. Which spectroscopic techniques are essential for characterizing this compound?
- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches.
- ¹H/¹³C NMR : Identifies methyl groups (δ ~2.3–2.5 ppm), aromatic protons (δ ~7.0–8.0 ppm), and dihydropyridinone protons (δ ~5.5–6.5 ppm).
- HRMS : Validates molecular weight (calculated for C₂₄H₂₀ClFN₄O₃: ~502.12 g/mol) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and binding modes of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to identify electrophilic (oxadiazole) and nucleophilic (dihydropyridinone) sites. MESP maps reveal regions prone to hydrogen bonding .
- Molecular Docking : Simulates interactions with biological targets (e.g., kinases) by analyzing steric complementarity and binding energy (ΔG ~−8 to −10 kcal/mol in preliminary studies) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .
Q. What methodologies resolve discrepancies in reported bioactivity data across studies?
- Orthogonal Assays : Compare results from enzymatic (e.g., fluorescence polarization) vs. cell-based (e.g., proliferation inhibition) assays to confirm target-specific activity.
- Structural Analysis : X-ray crystallography or cryo-EM of compound-target complexes validates binding poses and identifies critical residues (e.g., hinge region in kinases) .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
Q. How can palladium-catalyzed reactions optimize the synthesis of structurally related analogs?
- Reductive Cyclization : Utilize Pd/C or Pd(OAc)₂ with formic acid as a CO surrogate to construct dihydropyridinone cores in one pot (yield: 70–85%) .
- Cross-Coupling : Introduce fluorophenyl groups via Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to enhance diversity .
- Catalyst Screening : Compare Pd(II) vs. Pd(0) catalysts to minimize byproducts (e.g., dehalogenation).
Q. What experimental design principles apply to SAR studies for this compound?
- Variable Substituent Libraries : Synthesize derivatives with halogens (F, Cl, Br) at para/meta positions on phenyl rings to correlate electronic effects with activity.
- Proteolytic Stability Assays : Incubate compounds in human liver microsomes (HLM) to identify metabolically labile sites (e.g., acetamide hydrolysis).
- Free-Wilson Analysis : Quantify contributions of individual substituents to overall bioactivity using multivariate regression .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Solubility Parameters : Measure logP (experimental vs. calculated, e.g., XLogP3 ~3.5) to reconcile discrepancies.
- Co-solvent Systems : Use DMSO/PBS mixtures for in vitro assays to mimic physiological conditions.
- Dynamic Light Scattering (DLS) : Detect aggregation states that may falsely indicate low solubility .
Methodological Best Practices
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) for >95% purity.
- Crystallization : Optimize solvent mixtures (e.g., EtOH/CHCl₃) for single-crystal growth to enable XRD analysis .
- Toxicity Screening : Use zebrafish embryos (FET assay) for rapid in vivo toxicity profiling (LC₅₀ > 100 µM desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
